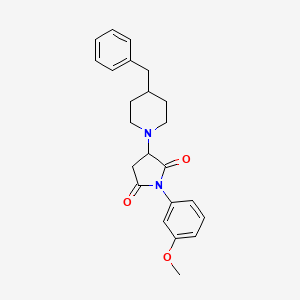
3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione
Descripción general
Descripción
3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione, also known as BZP, is a psychoactive compound that has been used recreationally as a substitute for amphetamines. However, BZP has also been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mecanismo De Acción
3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione acts as a dopamine and serotonin releaser, meaning it increases the levels of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor (MAOI), which prevents the breakdown of dopamine and serotonin, further increasing their levels. The exact mechanism of action of 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is still not fully understood, and further research is needed to fully elucidate its effects.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been shown to increase heart rate, blood pressure, and body temperature in humans. It also increases alertness and energy levels, similar to the effects of amphetamines. 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have a longer duration of action than amphetamines, with effects lasting up to 8 hours. However, 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione also has potential negative effects, such as anxiety, agitation, and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its ability to increase dopamine and serotonin levels in the brain, its longer duration of action compared to amphetamines, and its potential therapeutic applications. However, 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione also has limitations, such as its potential negative effects and the lack of understanding of its exact mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione. One potential direction is the development of 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione derivatives that have improved therapeutic potential and reduced negative effects. Another direction is the investigation of the potential use of 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione in the treatment of other neurological disorders, such as depression and anxiety. Further research is also needed to fully elucidate the mechanism of action of 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione and its effects on the brain and body.
Aplicaciones Científicas De Investigación
3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In animal studies, 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been shown to increase dopamine levels in the brain, which could potentially improve symptoms of Parkinson's disease. 3-(4-benzyl-1-piperidinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has also been studied as a potential treatment for ADHD, as it has been shown to increase attention and reduce hyperactivity in animal models.
Propiedades
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-20-9-5-8-19(15-20)25-22(26)16-21(23(25)27)24-12-10-18(11-13-24)14-17-6-3-2-4-7-17/h2-9,15,18,21H,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAIYUMALACQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperidin-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dibromo-6-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B3865973.png)

![N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide](/img/structure/B3865985.png)
![N-[3-(2-furyl)-1-methylpropyl]-N'-(4-methylphenyl)malonamide](/img/structure/B3865999.png)
![{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]thio}acetic acid](/img/structure/B3866003.png)
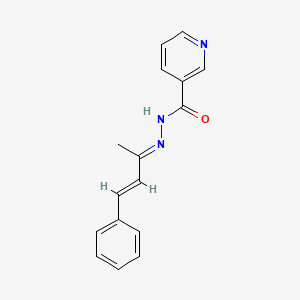
![N'-benzylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3866015.png)
![2-(3,4-dimethoxyphenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B3866020.png)
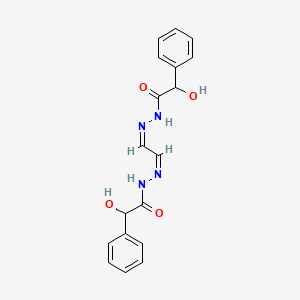
![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3866038.png)
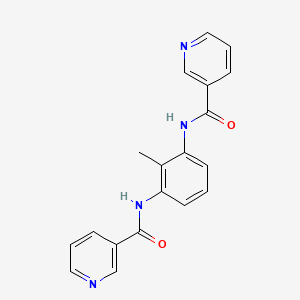
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide](/img/structure/B3866053.png)
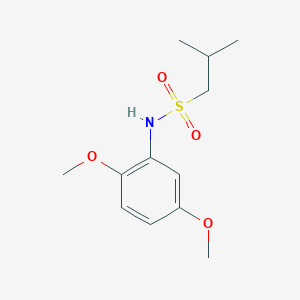
![2-[2-(4-fluorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866061.png)